2,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone
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Overview
Description
“2,4-Difluoro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone” is a chemical compound . The compound is related to 1,4-Dioxa-8-azaspiro[4.5]decane .
Synthesis Analysis
The synthesis of this compound involves the use of 1,4-Dioxa-8-azaspiro[4.5]decane . This compound was used in the synthesis of 1,4-dioxa-8-azaspiro[4.5]deca spirocyclotriphosphazenes .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C13H16F2N2O2 . The empirical formula is C7H13NO2 .Physical and Chemical Properties Analysis
The compound has a refractive index of n20/D 1.4819 (lit.) . It has a boiling point of 108-111 °C/26 mmHg (lit.) and a density of 1.117 g/mL at 20 °C (lit.) .Scientific Research Applications
Structural Studies
- The compound (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043), a promising antitubercular drug candidate, has been structurally studied, revealing insights into its antitubercular properties (Richter et al., 2022).
Antiviral Activity
- N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, sharing a similar structural framework, have been synthesized and evaluated for antiviral activity, showing strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).
Synthesis and Pharmacological Evaluation
- 6-Substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes have been synthesized and evaluated for dopamine agonist activity. While not displaying central nervous system activity, some analogs showed potent dopamine agonist activity in peripheral assays (Brubaker & Colley, 1986).
Susceptibility to Antitubercular Drugs
- Clinical isolates of Mycobacterium tuberculosis were found to be uniformly susceptible to Benzothiazinones, a class of compounds with a similar chemical structure, indicating potential in antitubercular therapy (Pasca et al., 2010).
Growth-Regulating Activity
- 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4,5]dec-8-ylmethyl)-1H-pyridin-2-one, a related compound, exhibits growth-regulating activity, suggesting potential applications in agriculture or horticulture (Sharifkanov et al., 2001).
Nonlinear Optical Material
- 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) has been identified as a new organic material for nonlinear optical devices, indicating its potential in photonics and laser technology (Kagawa et al., 1994).
Safety and Hazards
The compound is classified under GHS07 for safety. It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound should be handled with personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .
Properties
IUPAC Name |
(2,4-difluorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2NO3/c22-17-4-5-18(19(23)13-17)20(25)16-3-1-2-15(12-16)14-24-8-6-21(7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRESKSRHMOSOCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=C(C=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643336 |
Source
|
Record name | (2,4-Difluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-34-0 |
Source
|
Record name | Methanone, (2,4-difluorophenyl)[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Difluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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